2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide
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Description
“2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, involves the construction of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems . A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold, which is an important pharmacophoric moiety . The structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could be related to “this compound”, has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Mechanism of Action
While specific information on the mechanism of action of “2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide” is not available, quinoline derivatives are known for their diverse therapeutic profiles . They are utilized in various areas of medicine and are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Future Directions
The development of novel cytotoxic drugs using the quinoline scaffold, such as “2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide”, remains an interesting field of research . The PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation, is a common target for these compounds .
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10(2)18(15(19)11(3)16)13-8-12-6-4-5-7-14(12)17-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAIKGHHORINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC2=CC=CC=C2N=C1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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